Cas no 955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate)

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate structure
955028-88-3 structure
Nom du produit:tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
Numéro CAS:955028-88-3
Le MF:C10H18FNO3
Mégawatts:219.25322675705
MDL:MFCD18791209
CID:3164169
PubChem ID:40152147

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • cis-1-Boc-3-fluoro-4-hydroxypiperidine
    • (3.4)-cis-3-FLUORO-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
    • (cis)-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • SCHEMBL757272
    • rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MFCD18791209
    • cis-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate
    • 1174020-40-6
    • N-Boc-(3S,4R)-3-Fluoro-4-Hydroxypiperidine
    • DTXSID30653987
    • 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-
    • (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine
    • (+)-(3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • 955028-88-3
    • EN300-7075847
    • AKOS015897730
    • CS-0047556
    • tert-Butyl(3>S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • SS-4803
    • MFCD18632748
    • Z2307155361
    • XRNLYXKYODGLMI-JGVFFNPUSA-N
    • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate >98% ee
    • tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MDL: MFCD18791209
    • Piscine à noyau: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
    • La clé Inchi: XRNLYXKYODGLMI-SFYZADRCSA-N
    • Sourire: C(N1CC[C@H](O)[C@H](F)C1)(=O)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 219.12707160g/mol
  • Masse isotopique unique: 219.12707160g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 30
  • Nombre de liaisons rotatives: 6
  • Complexité: 239
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 49.8Ų
  • Le xlogp3: 1

Propriétés expérimentales

  • Point d'ébullition: 300.8±42.0°C at 760 mmHg

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Informations de sécurité

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C44410-5g
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
5g
¥421.0 2024-07-16
Ambeed
A131433-1g
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
1g
$18.0 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
113127-1g
cis-1-Boc-3-fluoro-4-hydroxypiperidine
955028-88-3 tech
1g
4258.0CNY 2021-07-13
Ambeed
A131433-5g
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
5g
$60.0 2025-02-25
Chemenu
CM255984-5g
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%+
5g
$133 2022-12-31
eNovation Chemicals LLC
D656828-100g
cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97.0%
100g
$4000 2024-06-05
Enamine
EN300-7075847-2.5g
rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95.0%
2.5g
$148.0 2025-02-19
Ambeed
A131433-250mg
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
250mg
$10.0 2025-02-25
eNovation Chemicals LLC
D498868-10G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
10g
$160 2024-07-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C44410-500mg
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
500mg
¥380.0 2023-09-08

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
Référence
Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
Référence
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Methanol ,  Water ;  rt
Référence
Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
Référence
Quinazolinones as PARP14 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
Référence
Gpr 119 modulators
, United States, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ;  50 psi, 80 °C; 1 h, 80 °C; 80 °C → rt
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ;  24 h, 200 psi, rt → 105 °C
Référence
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  3 h, 8 atm, rt
Référence
Preparation of N-containing heterocyclic derivatives as renal outer medullary potassium channel inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
Référence
Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
Référence
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
Référence
Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1
, United States, , ,

Méthode de production 13

Conditions de réaction
Référence
Imidazo-pyrazoles as gpr119 inhibitors
, United States, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
Référence
Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability
Hicken, Erik J.; Marmsater, Fred P.; Munson, Mark C.; Schlachter, Stephen T.; Robinson, John E.; et al, ACS Medicinal Chemistry Letters, 2014, 5(1), 78-83

Méthode de production 15

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  35 psi, rt
Référence
Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction
Référence
Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators
, India, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt
Référence
Preparation of fluorinated piperidine derivatives as 5-HT2B receptor antagonists for treatment of pulmonary arterial hypertension, pulmonary fibrosis or irritable bowel syndrome
, World Intellectual Property Organization, , ,

Méthode de production 19

Conditions de réaction
Référence
JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer
, World Intellectual Property Organization, , ,

Méthode de production 20

Conditions de réaction
Référence
Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases
, United States, , ,

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
A909958
Pureté:99%
Quantité:25g
Prix ($):269.0